N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine
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Overview
Description
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine is a complex organic compound that features a unique combination of dithiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interaction .
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine
- methyl 4-{[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino}benzoate
Uniqueness
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine is unique due to the combination of dithiazole and benzothiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4ClN3S3 |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
(Z)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine |
InChI |
InChI=1S/C9H4ClN3S3/c10-7-8(15-16-13-7)12-9-11-5-3-1-2-4-6(5)14-9/h1-4H/b12-8- |
InChI Key |
PSSKOCKSWDXEHO-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C\3/C(=NSS3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C3C(=NSS3)Cl |
Origin of Product |
United States |
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